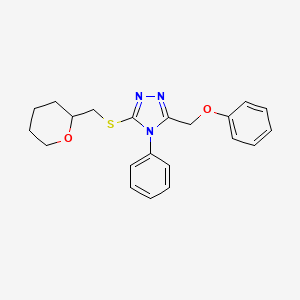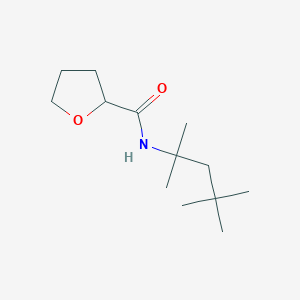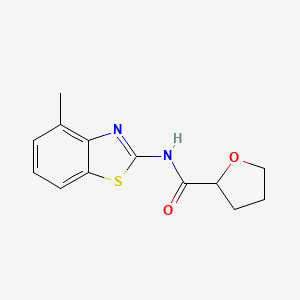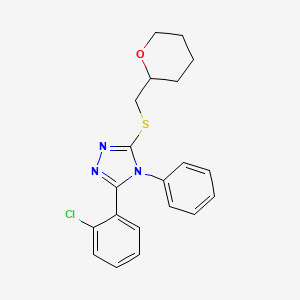
3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole
Overview
Description
3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole is a complex organic compound that features a triazole ring, a phenyl group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the phenyl and phenoxymethyl groups. The tetrahydropyran moiety is then attached through a thioether linkage.
Triazole Ring Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.
Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Phenoxymethyl Group Addition: The phenoxymethyl group can be added via a nucleophilic substitution reaction.
Thioether Linkage Formation: The tetrahydropyran moiety is attached through a thioether linkage using a thiol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenyl groups can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The tetrahydropyran moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazole: Lacks the phenoxymethyl and tetrahydropyran groups.
3-(Phenoxymethyl)-4-phenyl-1,2,4-triazole: Similar structure but without the tetrahydropyran moiety.
5-(Tetrahydro-2H-pyran-2-ylmethyl)thio-1,2,4-triazole: Lacks the phenyl and phenoxymethyl groups.
Uniqueness
The uniqueness of 3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrahydropyran moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
3-(oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-9-17(10-4-1)24-20(15-26-18-11-5-2-6-12-18)22-23-21(24)27-16-19-13-7-8-14-25-19/h1-6,9-12,19H,7-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWNFZYCIHHVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4153310.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4153313.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4153322.png)
![N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B4153348.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4153358.png)
![2-{[4-(2-furylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4153369.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-sec-butylphenyl)acetamide](/img/structure/B4153373.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4153376.png)
![N-(4-butan-2-ylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4153391.png)
![N-[4-(diethylamino)phenyl]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4153398.png)
